Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate
Description
Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[55]undecane-9-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)20-12(17)16-6-4-14(5-7-16)10-18-9-11(8-15)19-14/h11H,4-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAPVYMZJHFXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions. One common method includes the use of Prins cyclization, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the cyclization of an aldehyde with an alkene in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate is characterized by its spirocyclic structure, which confers distinct chemical reactivity. The compound has a molecular formula of C₁₄H₂₆N₂O₄ and a CAS number of 2171965-43-6. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthetic applications.
Pharmaceutical Development
The compound's structural attributes make it a candidate for drug development, particularly in the synthesis of novel pharmaceuticals. Its ability to interact with biological targets can be explored for therapeutic applications, including:
- Antimicrobial Agents : Research has indicated that similar compounds exhibit antimicrobial properties. This compound could be evaluated for its effectiveness against various pathogens.
- Anticancer Research : The spirocyclic nature of the compound may allow it to bind effectively to cancer cell receptors, potentially leading to the development of new anticancer agents.
Chemical Synthesis
The compound can serve as an intermediate in organic synthesis. Its functional groups enable it to undergo various transformations, such as:
- Amine Functionalization : The aminomethyl group can be utilized for further derivatization, leading to the creation of more complex molecules.
- Dioxolane Formation : The presence of dioxa rings allows for potential cyclization reactions that can yield useful dioxolane derivatives.
Material Science
In material science, the compound's unique structure can be leveraged for creating advanced materials with specific properties:
- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical strength or thermal stability.
Case Study 1: Antimicrobial Activity
A study evaluated various spirocyclic compounds for their antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was found to exhibit moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for further development.
Case Study 2: Synthesis of Novel Derivatives
In a synthetic chemistry project, researchers utilized this compound as a precursor to generate a series of derivatives with enhanced biological activity. These derivatives showed improved binding affinity in preliminary assays against cancer cell lines.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it binds to the protein and prevents its normal function, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate: This compound has a similar spirocyclic structure but lacks the oxygen atoms present in tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate.
Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate: This compound is closely related and shares many chemical properties.
Uniqueness
The presence of both oxygen and nitrogen atoms within the spirocyclic ring of this compound gives it unique chemical properties and reactivity compared to similar compounds. This structural feature contributes to its potential as a versatile building block in synthetic chemistry and its promising applications in medicinal chemistry.
Biological Activity
Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : 286.37 g/mol
- CAS Number : 2171965-43-6
The structure includes a spirocyclic framework, which is known to enhance biological activity through various mechanisms.
Research indicates that compounds within the spiro[5.5]undecane class exhibit diverse biological activities, including:
- Anti-inflammatory Effects : Studies have shown that related spiro compounds can modulate immune responses, potentially beneficial in treating inflammatory disorders .
- Antimicrobial Properties : The presence of the azaspiro framework has been linked to antimicrobial activity against various pathogens, suggesting potential applications in infectious disease treatment .
- CNS Activity : Some derivatives exhibit psychotropic effects, indicating potential use in treating neurological disorders .
Case Studies and Research Findings
- Obesity and Metabolic Disorders :
- Pain Management :
- Cardiovascular Health :
Comparative Biological Activity Table
| Compound Type | Biological Activity | Reference |
|---|---|---|
| This compound | Anti-inflammatory, Antimicrobial | |
| 1,9-Diazaspiro[5.5]undecanes | Obesity treatment | |
| Spiro Compounds | Pain relief |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that ensure high purity and yield:
- Initial Reaction : The starting materials undergo a condensation reaction to form an intermediate compound.
- Cyclization : The intermediate undergoes cyclization, leading to the formation of the spirocyclic structure.
- Functionalization : Final modifications introduce carboxylate groups and other functional groups necessary for biological activity.
These steps are optimized for efficiency and scalability, making them suitable for industrial production.
Q & A
Q. Key Considerations :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Temperature Control : Maintain ≤25°C during Boc protection to avoid side reactions.
Basic: How are intermediates and final products purified and characterized?
Methodological Answer:
Purification :
- Column Chromatography : Primary method using silica gel with gradients (e.g., 5–30% EtOAc in hexane).
- Recrystallization : For crystalline intermediates, use ethanol/water mixtures.
Q. Characterization :
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in spirocyclic systems.
Advanced: How is this compound applied in medicinal chemistry, particularly for enzyme inhibition?
Methodological Answer :
Spirocyclic compounds like this are valued for their conformational rigidity, which enhances target binding. Case Study :
- METTL3 Inhibition : Analogous spiro compounds (e.g., 1,4,9-triazaspiro[5.5]undecan-2-one derivatives) inhibit METTL3, an RNA methyltransferase, by mimicking the transition state of cofactor binding .
- Design Strategy : Modify the aminomethyl group to introduce hydrogen-bond donors (e.g., -NH₂) for active-site interactions.
Q. Experimental Validation :
- IC₅₀ Determination : Use fluorescence polarization assays with SAM (S-adenosylmethionine) analogs.
- SAR Analysis : Compare activity of derivatives with varying substituents on the spiro ring.
Advanced: What strategies mitigate stability issues during storage and handling?
Q. Methodological Answer :
- Salt Formation : Convert the free base to a hydrochloride salt (e.g., tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride) to enhance hygroscopicity resistance .
- Storage Conditions :
- Short Term : Store at -20°C in anhydrous DMSO under nitrogen.
- Long Term : Lyophilize and keep at -80°C in amber vials.
Q. Stability Data (Hypothetical) :
| Form | Degradation (% after 6 months) | Conditions |
|---|---|---|
| Free Base | 15% | -20°C, air |
| Hydrochloride | <5% | -20°C, nitrogen |
Advanced: How to resolve contradictions in spectral data from different synthetic batches?
Methodological Answer :
Contradictions often arise from:
- Conformational Isomerism : Spiro rings may adopt multiple conformers, causing NMR signal splitting.
- Byproduct Formation : Unreacted intermediates (e.g., residual diol) may co-elute.
Q. Resolution Workflow :
Repetitive Chromatography : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).
Variable-Temperature NMR : Heat samples to 50°C to average conformers .
LC-MS Tracking : Monitor reaction progress in real-time to identify side products.
Case Example : A batch showing δ 1.42–1.48 ppm (Boc CH₃ split) resolved after heating to 50°C, confirming conformational averaging .
Advanced: What computational methods predict reactivity and regioselectivity in spirocyclic systems?
Q. Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for ring-opening/functionalization.
- Docking Studies : Predict binding poses in enzyme targets (e.g., METTL3) using AutoDock Vina.
Q. Example Workflow :
Geometry Optimization : Minimize energy of the spiro compound in the gas phase (B3LYP/6-31G*).
Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
Validation : Compare computational results with experimental alkylation/arylation outcomes.
Key Insight : The aminomethyl group shows high nucleophilicity (Fukui f⁻ >0.2), aligning with its role in reductive amination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
